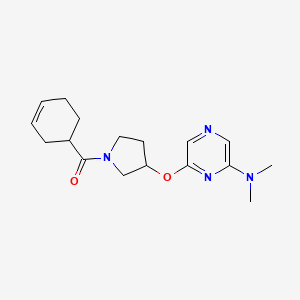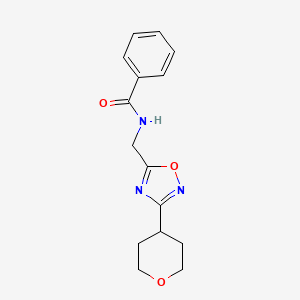
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-pyran ring, the 1,2,4-oxadiazole ring, and the benzamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole and benzamide groups, both of which are polar and could participate in various chemical reactions. The tetrahydro-2H-pyran ring, being a saturated cyclic ether, might be relatively less reactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of the oxadiazole and benzamide groups, while its stability could be affected by the presence of the tetrahydro-2H-pyran ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimycobacterial Screening
Compounds structurally similar to "N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. For example, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated promising lead molecules with significant minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents (Nayak et al., 2016).
Antimicrobial Activity
Another research avenue involves the synthesis of compounds with potential antimicrobial activities. For instance, derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide have shown significant antibacterial activity against common pathogens such as Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species (Aytemir et al., 2003).
Catalytic Synthesis and Characterization
The compound's structure suggests potential routes for catalytic synthesis and characterization of novel benzamide derivatives. For example, catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been achieved through 1,3-dipolar cycloaddition and rearrangement, highlighting a method for producing novel classes of compounds rapidly under mild conditions without a catalyst (Liu et al., 2014).
Antioxidant Evaluation
Additionally, the synthesis of functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and their antioxidant activities have been investigated. Some synthesized compounds demonstrated excellent antioxidant activity and showed high protection against DNA damage, indicating their potential for further pharmaceutical development (Bondock et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound “N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” are currently unknown. The compound is structurally similar to other 1,2,4-oxadiazoles, which have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions of this compound would depend on its target.
Biochemical Pathways
1,2,4-oxadiazoles have been found to exhibit anti-infective properties, suggesting they may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the anti-infective properties of other 1,2,4-oxadiazoles, it is possible that this compound may have similar effects .
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(12-4-2-1-3-5-12)16-10-13-17-14(18-21-13)11-6-8-20-9-7-11/h1-5,11H,6-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINPLIVXEYKGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

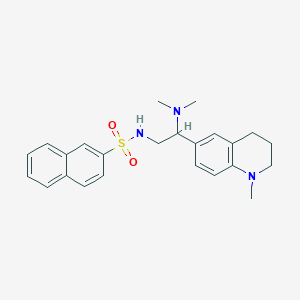

![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358186.png)
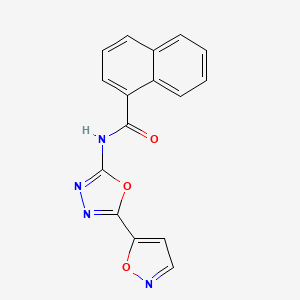
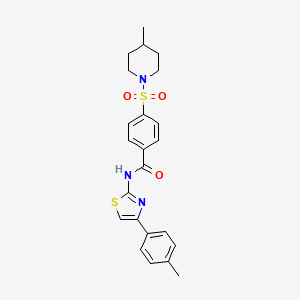
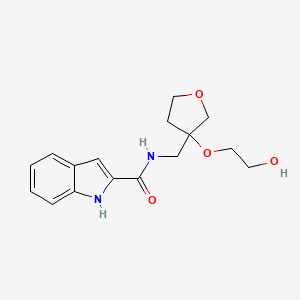
![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2358192.png)
![(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2358195.png)
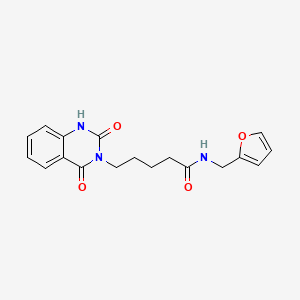
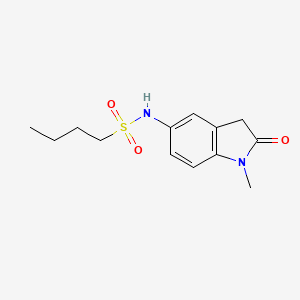
![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)
